molecular formula C23H31N3O2 B5491351 1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol

1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol

Cat. No. B5491351
M. Wt: 381.5 g/mol
InChI Key: VTZPQHDYRKHJQR-UHFFFAOYSA-N
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Description

1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol inhibitor works by inhibiting the activity of this compound, which is a serine/threonine kinase that regulates many cellular processes. By inhibiting this compound, this compound can modulate the activity of various downstream targets, including tau protein, beta-catenin, and insulin receptor substrate-1. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor depend on the specific downstream targets that are modulated by this compound. For example, inhibition of this compound can lead to the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. It can also lead to the activation of beta-catenin, which is involved in the regulation of cell proliferation and differentiation. Additionally, this compound inhibitor can enhance insulin signaling by promoting the phosphorylation of insulin receptor substrate-1.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol inhibitor in lab experiments is that it can modulate multiple downstream targets, which allows for a more comprehensive understanding of the cellular processes that are regulated by this compound. However, one of the limitations of using this compound inhibitor is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research of 1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol inhibitor. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to develop more specific this compound inhibitors that can avoid off-target effects. Additionally, future research can focus on the development of novel drug delivery systems for this compound inhibitor, which can improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound, or this compound inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field can lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-(2-phenylethyl)piperidine, which is then reacted with pyridine-2-carboxylic acid in the presence of a coupling agent to form 4-(2-phenylethyl)piperidin-1-yl 2-pyridinecarboxylate. This intermediate is then reacted with 1-bromo-3-chloropropane to form the final product.

Scientific Research Applications

1-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]butan-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been found to inhibit glycogen synthase kinase-3 (this compound), which plays a crucial role in many cellular processes, including insulin signaling, cell cycle regulation, and neuronal development.

properties

IUPAC Name

[6-(2-hydroxybutylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-2-21(27)17-25-22-11-10-20(16-24-22)23(28)26-14-12-19(13-15-26)9-8-18-6-4-3-5-7-18/h3-7,10-11,16,19,21,27H,2,8-9,12-15,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZPQHDYRKHJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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